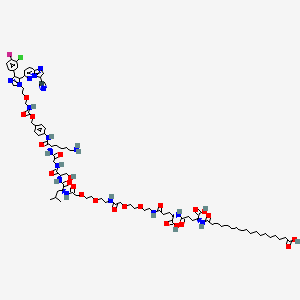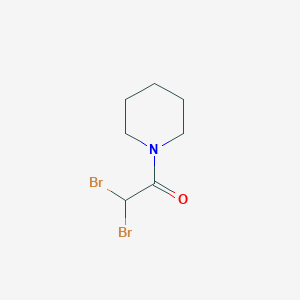
Piperidine, 1-(dibromoacetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(dibromoacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidine, 1-(dibromoacetyl)- typically involves the reaction of piperidine with dibromoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Dibromoacetyl chloride} \rightarrow \text{Piperidine, 1-(dibromoacetyl)-} + \text{HCl} ]
Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions: Piperidine, 1-(dibromoacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dibromoacetyl group to a simpler acetyl group.
Substitution: The dibromoacetyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of piperidine derivatives.
Reduction: Piperidine, 1-(acetyl)-.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
Piperidine, 1-(dibromoacetyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of piperidine, 1-(dibromoacetyl)- involves its interaction with various molecular targets. The dibromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Piperidine: The parent compound, which lacks the dibromoacetyl group.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.
Piperazine: A six-membered ring containing two nitrogen atoms.
Uniqueness: Piperidine, 1-(dibromoacetyl)- is unique due to the presence of the dibromoacetyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
2296-54-0 |
|---|---|
分子式 |
C7H11Br2NO |
分子量 |
284.98 g/mol |
IUPAC 名称 |
2,2-dibromo-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11Br2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI 键 |
KKOUMFYRRFGBFY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


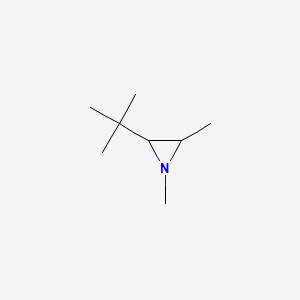
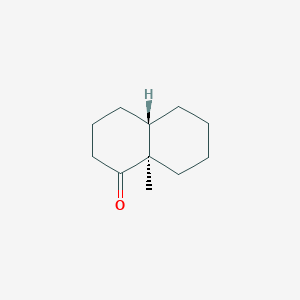
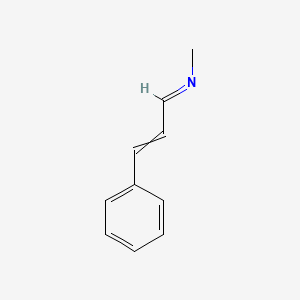
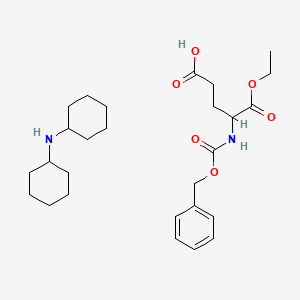
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
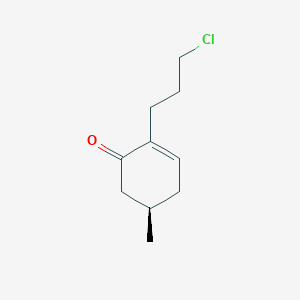
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
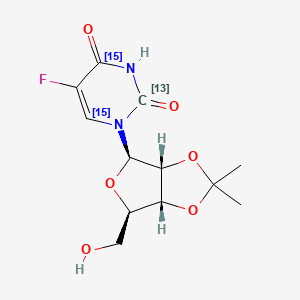
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
![Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-](/img/structure/B14753233.png)

